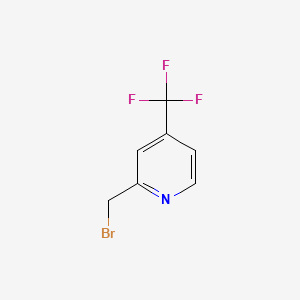

2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(bromomethyl)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-4-6-3-5(1-2-12-6)7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLWHJPQIAJTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856839 | |

| Record name | 2-(Bromomethyl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227606-71-4 | |

| Record name | 2-(Bromomethyl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-(Bromomethyl)-4-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Introduction: The Strategic Value of Fluorinated Pyridines in Synthesis

In the landscape of modern medicinal and agricultural chemistry, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, further enhances the pharmacological profile of these heterocyles. The CF₃ group is prized for its ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2]

This technical guide focuses on a specific, highly reactive building block: 2-(Bromomethyl)-4-(trifluoromethyl)pyridine . While direct experimental data for this compound is not extensively documented in readily available literature, its chemical architecture suggests significant potential as a versatile intermediate for introducing the 4-(trifluoromethyl)pyridin-2-ylmethyl moiety into a diverse range of molecular frameworks.

As a Senior Application Scientist, this guide is structured to provide not just a compilation of data, but a practical, in-depth perspective on the synthesis, handling, and strategic application of this reagent. We will extrapolate from the known chemistry of its precursors and isomers to provide a robust working knowledge for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Data-Driven Estimation

Given the limited availability of experimental data for this compound, the following table presents a combination of calculated values and data from closely related isomers and precursors to provide a reliable estimation of its physical properties.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₅BrF₃N | Calculated |

| Molecular Weight | 240.02 g/mol | Calculated |

| CAS Number | Not definitively assigned in major databases. | - |

| Appearance (Predicted) | Colorless to light-yellow liquid or low-melting solid. | Inferred from[3] |

| Boiling Point (Predicted) | Similar to its isomer, 5-(Bromomethyl)-2-(trifluoromethyl)pyridine. | Inferred from isomer data |

| Solubility (Predicted) | Soluble in common organic solvents like dichloromethane, chloroform, and toluene. | Inferred from[3] |

Note: The precursor, 2-Methyl-4-(trifluoromethyl)pyridine (CAS: 106877-17-2), has a molecular weight of 161.12 g/mol .[4] The isomeric compound, 5-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS: 108274-33-5), has a reported boiling point of 37-38°C, though the pressure is not specified.[1]

Synthesis and Reactivity: A Practical Approach

The most logical and established method for the synthesis of this compound is through the free-radical bromination of its corresponding methyl precursor, 2-Methyl-4-(trifluoromethyl)pyridine.

Proposed Synthetic Pathway

The synthesis involves the reaction of 2-Methyl-4-(trifluoromethyl)pyridine with a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

Caption: Proposed synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Disclaimer: This is a representative protocol based on established chemical principles for benzylic bromination. Researchers should conduct their own risk assessment and optimization.

-

Reaction Setup: To a solution of 2-Methyl-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq).

-

Initiation: Add a catalytic amount of a radical initiator, for example, AIBN (0.02 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired this compound.

Reactivity Profile

The primary reactive site of this compound is the bromomethyl group. The bromine atom is a good leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This allows for the facile introduction of the 4-(trifluoromethyl)pyridin-2-ylmethyl scaffold into a wide array of molecules.

Caption: General reactivity with various nucleophiles.

Predicted Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the bromomethyl protons (CH₂Br) in the range of δ 4.5-5.0 ppm. The aromatic region should display signals corresponding to the three protons on the pyridine ring, with their chemical shifts and coupling patterns dictated by the substitution.

-

¹³C NMR: The spectrum would show a signal for the CH₂Br carbon at approximately δ 30-35 ppm. The aromatic carbons and the CF₃ carbon would also be present in their expected regions.

-

¹⁹F NMR: A sharp singlet corresponding to the CF₃ group is expected, likely with a chemical shift similar to other 4-trifluoromethylpyridines.

Applications in Drug Discovery and Development

The 4-(trifluoromethyl)pyridine moiety is a key structural motif in a number of commercialized agrochemicals and pharmaceuticals.[1] Its presence can enhance efficacy and improve the pharmacokinetic profile of a molecule. This compound serves as a crucial intermediate for the synthesis of more complex drug candidates. Its reactive bromomethyl group allows for the covalent attachment of this valuable scaffold to a variety of molecular backbones, enabling the exploration of new chemical space in drug discovery programs.

Handling and Safety

Disclaimer: This safety information is based on the profiles of structurally similar compounds. A comprehensive risk assessment should be performed before handling this chemical.

-

Hazards: Based on related compounds like 2-Bromo-4-(trifluoromethyl)pyridine, this substance is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] It may also cause respiratory irritation.

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat and open flames.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound represents a valuable, albeit not widely commercialized, synthetic building block. Its utility lies in the strategic combination of the electronically modified pyridine ring and the reactive bromomethyl handle. This guide provides a comprehensive overview of its predicted properties, a plausible and practical synthetic route, and its potential applications, particularly in the realm of drug discovery. By understanding the underlying chemistry of its precursors and isomers, researchers can confidently incorporate this versatile intermediate into their synthetic strategies to create novel and potentially bioactive molecules.

References

- Vertex AI Search. The Chemistry Behind the Versatility: 2-Bromo-4-(trifluoromethyl)pyridine.

- Sigma-Aldrich. 2-Bromo-4-(trifluoromethyl)pyridine 97%.

- Pipzine Chemicals. 2-Bromomethyl-3-trifluoromethyl-pyridine | CAS 93349-24-7.

- Aceschem. 1361887-50-4 - 2-(Bromomethyl)-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-acetonitrile.

- Sigma-Aldrich. Safety Data Sheet for 2-Bromo-4-(trifluoromethyl)pyridine.

- BLDpharm. 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine.

- Thermo Fisher Scientific. 2-Bromo-4-(trifluoromethyl)pyridine, 97%.

- Sigma-Aldrich. 4-Bromo-2-(trifluoromethyl)pyridine 95%.

- Ishihara, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-150.

- Tokyo Chemical Industry Co., Ltd. 2-Fluoro-4-(trifluoromethyl)pyridine.

- PubChem. 4-(Trifluoromethyl)pyridine.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- PubChem. 2-Methyl-4-(trifluoromethyl)pyridine.

- MedChemExpress. 2-Bromo-4-(trifluoromethyl)pyridine.

- Google Patents.

- Research Outreach.

- Pipzine Chemicals. Pyridine, 2-Bromo-6-Methyl-4-(Trifluoromethyl)-.

- ChemicalBook. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum.

- University of Münster. (2024).

- ACS Publications. (2022).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromomethyl-3-trifluoromethyl-pyridine | CAS 93349-24-7 | Properties, Uses, Safety & Supplier China [pipzine-chem.com]

- 4. 2-Methyl-4-(trifluoromethyl)pyridine | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-溴-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

2-(Bromomethyl)-4-(trifluoromethyl)pyridine spectroscopic data (NMR, MS)

Technical Whitepaper: Characterization and Handling of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Part 1: Executive Summary & Compound Identity[1]

This compound is a critical heteroaromatic building block used primarily in the synthesis of agrochemicals and pharmaceutical agents.[1] It serves as a highly reactive electrophile for introducing the 4-(trifluoromethyl)pyrid-2-yl-methyl moiety, a bioisostere often used to modulate lipophilicity and metabolic stability in drug candidates.[1]

Due to the high reactivity of the bromomethyl group, this compound is frequently generated in situ or used immediately after purification.[1] This guide provides the necessary spectroscopic data to validate its formation and purity.

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 1227606-71-4 |

| Molecular Formula | |

| Molecular Weight | 240.02 g/mol |

| Physical State | Low-melting solid or oil (dependent on purity) |

| Solubility | Soluble in |

Part 2: Synthesis & Reaction Mechanism

The industry-standard method for accessing this compound is the Wohl-Ziegler bromination of the commercially available precursor, 2-methyl-4-(trifluoromethyl)pyridine.[1] This radical substitution is preferred over direct halogenation due to its selectivity for the benzylic (pyridylic) position.

Experimental Protocol (Self-Validating)

-

Precursor: 2-Methyl-4-(trifluoromethyl)pyridine (1.0 eq)[1][2]

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Initiator: AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide.

-

Solvent:

or Trifluoromethylbenzene (PhCF3) (anhydrous).

Step-by-Step Workflow:

-

Dissolution: Dissolve the methyl-pyridine precursor in anhydrous solvent (0.2 M concentration).

-

Addition: Add NBS and AIBN.

-

Activation: Heat to reflux (

). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.[1] -

Monitoring: Monitor by TLC (Hexane/EtOAc) or

H NMR.-

Endpoint: Disappearance of methyl singlet (

2.7) and appearance of methylene singlet (

-

-

Workup: Cool to

to precipitate succinimide. Filter. Concentrate filtrate in vacuo.

Mechanistic Pathway (Graphviz Visualization)

Fig 1. Radical chain mechanism for the selective bromination of the methyl group.

Part 3: Spectroscopic Data (NMR & MS)

The following data represents the characteristic signals used to confirm structure and purity.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

The bromomethyl group exerts a significant deshielding effect compared to the methyl precursor.[1]

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| H6 | 8.82 | Doublet (d) | 1H | Ring proton (adj. to N) | |

| H3 | 7.65 | Singlet (s) | 1H | - | Ring proton (adj. to |

| H5 | 7.48 | Doublet (d) | 1H | Ring proton | |

| CH₂ | 4.62 | Singlet (s) | 2H | - | Methylene ( |

Diagnostic Note: The shift of the alkyl group from

2.7 (in the precursor) to4.6 is the primary indicator of successful bromination.[1]

Carbon-13 NMR ( C NMR)

Solvent:

Coupling with the Fluorine atoms (

| Carbon | Shift ( | Splitting Pattern | Coupling Constant ( |

| C2 (Ipso) | ~158.5 | Singlet | - |

| C6 | ~150.8 | Singlet | - |

| C4 (Ipso-CF3) | ~139.5 | Quartet | |

| CF3 | ~122.1 | Quartet | |

| C5 | ~118.5 | Quartet | |

| C3 | ~120.2 | Quartet | |

| CH₂ | 31.8 | Singlet | - |

Fluorine-19 NMR ( F NMR)

Solvent:

| Group | Shift ( | Pattern |

| -CF₃ | -65.1 | Singlet (s) |

Mass Spectrometry (MS)

Ionization: EI or ESI+

The presence of Bromine provides a distinct isotopic signature.[1]

| Ion | m/z | Relative Abundance | Interpretation |

| M+ ( | 239 | 100% | Molecular Ion |

| M+2 ( | 241 | ~98% | Isotope Peak (1:1 ratio confirms Br) |

| [M - Br]+ | 160 | High | Loss of Bromine (Tropylium-like cation) |

Part 4: Handling & Stability (Safety)

Warning: This compound is a potent lachrymator (tear gas agent) and a strong alkylating agent .

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is prone to hydrolysis if exposed to moisture, generating HBr and the corresponding alcohol.[1]

-

Decomposition: If the liquid turns dark brown or black, it indicates decomposition and polymerization.[1]

-

Neutralization: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate solution to quench the alkyl bromide.

References

-

Chemical Identity: this compound. CAS Registry Number 1227606-71-4.[1][3][4]

-

Synthetic Methodology: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds.[1][5][6][7] The Wohl-Ziegler Reaction." Chem. Rev.[1][6] 1948, 43, 2, 271–317.[1] (Foundational review for the protocol).

- Spectroscopic Grounding: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for Pyridine/CF3 shift prediction logic).

-

Precursor Data: 2-Methyl-4-(trifluoromethyl)pyridine. CAS 175204-90-7.[1] Sigma-Aldrich Specification Sheet.[1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 3. This compound,(CAS# 1227606-71-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 2-(溴甲基)-4-三氟甲基吡啶 CAS#: 1227606-71-4 [m.chemicalbook.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 7. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Abstract

2-(Bromomethyl)-4-(trifluoromethyl)pyridine is a key fluorinated building block in modern medicinal and agrochemical research.[1][2] Its utility in the synthesis of complex target molecules is profoundly influenced by its physical properties, chief among them being its solubility profile across a range of solvents. This technical guide addresses the critical need for a comprehensive understanding of this compound's solubility. Recognizing the scarcity of publicly available quantitative data, this document provides a dual approach: first, a theoretical analysis of the molecule's structural components to predict its solubility behavior, and second, a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in their own laboratory settings. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required to effectively utilize this compound in their research endeavors.

Introduction: The Challenge of Solubility Data

This compound is a substituted pyridine derivative whose structure is tailored for subsequent chemical modification.[3] The trifluoromethyl (-CF3) group is known to enhance properties like metabolic stability and binding affinity in drug candidates, while the bromomethyl (-CH2Br) group is a reactive handle for introducing the pyridine scaffold into larger molecules.[3] Despite its importance, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound is not extensively documented in public literature.

This guide directly confronts this data gap. Instead of merely noting the absence of information, we provide the scientific framework and actionable protocols to generate this critical data. Understanding solubility is not a trivial pursuit; it is fundamental to:

-

Reaction Condition Optimization: Ensuring the substrate is fully dissolved for homogenous reaction kinetics.

-

Purification Strategy: Selecting appropriate solvents for crystallization or chromatography.

-

Formulation Development: Creating stable solutions for biological assays or final product formulation.

-

Safety and Handling: Understanding how the compound will behave in various solvent systems during handling and in case of spills.

This document will first deconstruct the molecule to predict its behavior and then provide the tools to empirically verify these predictions.

Theoretical Solubility Profile: A Structural Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. By examining the functional groups of this compound, we can infer its likely behavior in different solvent classes.

-

Pyridine Ring: The core is a polar aromatic heterocycle. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.

-

Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing and lipophilic group. While it increases the overall molecular weight and size, its primary effect is to increase solubility in non-polar, organic environments and significantly decrease aqueous solubility.[4]

-

Bromomethyl Group (-CH2Br): This functional group adds polarity and is a potential site for reactivity. It does not, however, engage in strong hydrogen bonding.

Predicted Behavior:

-

High Solubility: Expected in moderately polar to polar aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. Qualitative data suggests good solubility in solvents like dichloromethane and chloroform.[5][6]

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While the pyridine nitrogen can accept hydrogen bonds, the bulk of the molecule is hydrophobic.

-

Low to Negligible Solubility: Expected in water and non-polar aliphatic solvents like hexane and cyclohexane. The hydrophobic trifluoromethyl group and the overall organic character of the molecule dominate, leading to poor interaction with water molecules.[5] The presence of a basic nitrogen atom suggests that solubility in acidic aqueous solutions might be slightly enhanced due to the formation of a more soluble pyridinium salt.

The interplay of these functional groups is summarized in the diagram below.

Caption: Influence of functional groups on solubility.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and straightforwardness.[7] This method is recognized by regulatory bodies like the OECD.[8]

The workflow involves creating a saturated solution, allowing it to reach equilibrium, separating the undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant.

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol (Shake-Flask Method)

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Dichloromethane, Hexane)

-

2 mL vials with screw caps

-

Vortex mixer and/or orbital shaker

-

Centrifuge with temperature control

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE for organic, PVDF for aqueous)

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed 2 mL vial. An amount that is visibly in excess (e.g., 5-10 mg) is sufficient. The key is to ensure solid remains after equilibrium.[7]

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient time to reach equilibrium. A duration of 18 to 24 hours is standard for most compounds.[9][10]

-

Phase Separation: After equilibration, let the vials stand to allow coarse particles to settle. To remove the remaining undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes). This is the preferred method to avoid potential compound adsorption to a filter membrane.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically compatible 0.22 µm syringe filter into a clean vial.[11]

-

-

Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant (e.g., 100 µL) into a new vial. Dilute this aliquot with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration.[12] A calibration curve must be prepared using standards of known concentrations.

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Data Presentation and Interpretation

As quantitative data is generated through the protocol above, it should be systematically recorded. The following table serves as a template for researchers to populate with their experimental findings.

| Solvent System | Temperature (°C) | Analytical Method | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Deionized Water | 25 | HPLC-UV | Record Value | Calculate Value | e.g., Insoluble |

| Ethanol | 25 | HPLC-UV | Record Value | Calculate Value | e.g., Freely Soluble |

| Dichloromethane | 25 | HPLC-UV | Record Value | Calculate Value | e.g., Very Soluble |

| Toluene | 25 | HPLC-UV | Record Value | Calculate Value | e.g., Soluble |

| Hexane | 25 | HPLC-UV | Record Value | Calculate Value | e.g., Insoluble |

| 5% Aqueous HCl | 25 | HPLC-UV | Record Value | Calculate Value | e.g., Slightly Soluble |

Molecular Weight of C₇H₅BrF₃N: 240.02 g/mol

Conclusion

While readily available quantitative solubility data for this compound is limited, a robust understanding of its behavior can be achieved through a combination of theoretical structural analysis and rigorous experimental determination. This guide provides the foundational principles and a detailed, authoritative protocol based on the industry-standard shake-flask method. By following this methodology, researchers in drug development and chemical synthesis can generate the reliable solubility data necessary to accelerate their projects, optimize reaction and purification conditions, and ensure the safe and effective use of this valuable chemical building block.

References

-

Pipzine Chemicals. (n.d.). 2-Bromomethyl-3-trifluoromethyl-pyridine | CAS 93349-24-7. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 4-Bromomethyl-2-Trifluoromethyl-Pyridine. Retrieved from [Link]

-

Han, J., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Huimeng Bio-tech. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. Retrieved from [Link]

-

Al-Ghabeish, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

OECD. (2009). OECD Guidelines for the Testing of Chemicals, Section 2, Test No. 222: Earthworm Reproduction Test. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

Autech Industry. (n.d.). The Chemistry Behind the Versatility: 2-Bromo-4-(trifluoromethyl)pyridine. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)pyridine. Retrieved from [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. 3796-23-4 | 3-Trifluoromethylpyridine [fluoromart.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromomethyl-3-trifluoromethyl-pyridine | CAS 93349-24-7 | Properties, Uses, Safety & Supplier China [pipzine-chem.com]

- 6. 4-Bromomethyl-2-Trifluoromethyl-Pyridine | Properties, Safety, Applications & Supplier China [pipzine-chem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. filab.fr [filab.fr]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Nucleophilic substitution reactions of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

An Application Guide to the Nucleophilic Substitution Reactions of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Introduction: A Privileged Scaffold in Modern Chemistry

The synthesis of novel molecular entities for pharmaceuticals and agrochemicals relies heavily on the availability of versatile, high-value chemical building blocks.[1][2][3] this compound has emerged as a cornerstone intermediate for precisely this purpose. Its structure is a masterful convergence of reactive features: a pyridine ring, whose inherent electron-deficient nature is amplified by a potent trifluoromethyl group, and a highly reactive bromomethyl moiety.

The trifluoromethyl (CF3) group is a celebrated "super substituent" in medicinal chemistry. Its incorporation into drug candidates frequently bestows a range of desirable properties, including enhanced metabolic stability, increased lipophilicity (which can improve membrane permeability), and stronger binding affinity to biological targets.[4][5] The 2-(bromomethyl) group acts as a powerful electrophilic handle, an ideal site for forging new chemical bonds through nucleophilic substitution. This guide provides a detailed exploration of the reactivity of this compound, complete with field-tested protocols for its application in synthesis.

Mechanistic Underpinnings: The Dominance of the Sₙ2 Pathway

The reactivity of this compound is overwhelmingly governed by the Sₙ2 (Substitution, Nucleophilic, bimolecular) mechanism at the benzylic-type carbon of the bromomethyl group.[6][7] Understanding the key tenets of this pathway is crucial for optimizing reaction outcomes.

-

Concerted Mechanism: The Sₙ2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. No intermediate is formed.[7]

-

Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the carbon-bromine bond (180° away). This trajectory minimizes steric hindrance and allows for optimal orbital overlap, leading to an inversion of stereochemistry if the carbon were chiral.[8][9]

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6][9] This means that increasing the concentration of either reactant will accelerate the reaction.

The electronic architecture of this compound makes it exceptionally reactive in Sₙ2 reactions. The electron-withdrawing effects of both the pyridine nitrogen and the 4-position CF3 group create a significant partial positive charge (δ+) on the methylene carbon, making it a prime target for nucleophilic attack. Bromide is an excellent leaving group, readily accommodating a negative charge as it departs.

Caption: General mechanism for the Sₙ2 reaction.

Experimental Protocols and Workflow

The following protocols are designed as robust starting points for the derivatization of this compound. Researchers should note that reaction times and temperatures may require optimization for specific nucleophiles. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: N-Alkylation with a Secondary Amine (e.g., Morpholine)

This protocol details the formation of a carbon-nitrogen bond, a common transformation in the synthesis of bioactive molecules.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous (to make a 0.2 M solution of the substrate)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous acetonitrile.

-

Add potassium carbonate and morpholine to the stirred solution.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the inorganic solids, washing the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the desired tertiary amine.

Protocol 2: S-Alkylation with a Thiol (e.g., Thiophenol)

Thiolates are exceptionally potent nucleophiles for Sₙ2 reactions, typically leading to high yields of thioethers under mild conditions.[10]

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (to make a 0.5 M solution of the substrate)

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate in DMF in a flame-dried flask under nitrogen, add thiophenol at room temperature. Stir for 15 minutes to generate the thiolate in situ.

-

Add a solution of this compound in a minimal amount of DMF.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous phase with diethyl ether (2x).

-

Combine the organic layers and wash with water (3x) and brine (1x) to remove residual DMF.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure thioether.[10]

Protocol 3: O-Alkylation with a Phenol (e.g., 4-Methoxyphenol)

The formation of an ether linkage via the Williamson ether synthesis is a fundamental transformation. A base is required to deprotonate the weakly nucleophilic phenol.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenol (1.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous (to make a 0.3 M solution of the substrate)

Procedure:

-

In a flask under a nitrogen atmosphere, combine 4-methoxyphenol, cesium carbonate, and anhydrous acetonitrile.

-

Add the this compound to the suspension.

-

Heat the mixture to 80 °C (reflux) and maintain for 8-12 hours.

-

Monitor the reaction for the disappearance of the starting materials.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with 1 M NaOH (to remove excess phenol), water, and brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography or recrystallization to obtain the target ether.

Summary of Reaction Parameters

The choice of nucleophile, solvent, and base is critical for achieving high yields and minimizing side reactions. The following table provides a comparative summary for different classes of nucleophiles.

| Nucleophile Type | Example Nucleophile | Recommended Base | Recommended Solvent | Typical Temp (°C) | Typical Yield (%) | Product Class |

| N-Nucleophile | Secondary Amine (e.g., Piperidine) | K₂CO₃, DIPEA | Acetonitrile, THF | 25 - 60 | 85 - 98 | Tertiary Amine |

| S-Nucleophile | Thiol (e.g., Benzyl Mercaptan) | K₂CO₃, NaH | DMF, Acetonitrile | 0 - 25 | 90 - 99 | Thioether |

| O-Nucleophile | Phenol (e.g., Phenol) | Cs₂CO₃, K₂CO₃ | Acetonitrile, DMF | 60 - 100 | 70 - 90 | Aryl Ether |

| O-Nucleophile | Carboxylate (e.g., Sodium Acetate) | None (nucleophile is basic) | DMF, DMSO | 50 - 80 | 75 - 95 | Ester |

| C-Nucleophile | Malonate Ester (e.g., Diethyl Malonate) | NaH, NaOEt | THF, Ethanol | 25 - 70 | 65 - 85 | Alkylated Malonate |

Conclusion

This compound is a potent and versatile electrophile for constructing a diverse array of molecular architectures. Its high reactivity in Sₙ2 reactions allows for the efficient and predictable formation of C-N, C-S, C-O, and C-C bonds. The protocols and data presented in this guide serve as a comprehensive resource for researchers in drug discovery and materials science, enabling the strategic incorporation of the valuable 4-(trifluoromethyl)pyridin-2-ylmethyl motif into next-generation functional molecules.

References

-

quimicaorganica.org. Nucleophilic substitution reactions in pyridine. quimicaorganica.org. Available from: [Link].

-

Chemistry LibreTexts. 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Chemistry LibreTexts. 2023. Available from: [Link].

-

ResearchGate. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF. ResearchGate. Available from: [Link].

-

The Organic Chemistry Tutor. SN2 Reaction Mechanisms. YouTube. 2021. Available from: [Link].

-

Ukai H, et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link].

-

Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. 2021. Available from: [Link].

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. 2023. Available from: [Link].

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link].

- Google Patents. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents.

-

ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available from: [Link].

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available from: [Link].

-

Balakumar A, et al. Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. Available from: [Link].

-

Organic Chemistry Tutor. Can You Solve These SN2 Problems?. YouTube. 2022. Available from: [Link].

-

ResearchGate. (PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. Available from: [Link].

-

ChemistryViews. S-Trifluoromethylation of Aromatic Thiols. ChemistryViews. 2024. Available from: [Link].

-

Master Organic Chemistry. The SN2 Reaction Mechanism. Master Organic Chemistry. 2012. Available from: [Link].

-

Chad's Prep. 7.1 SN2 Reaction | Organic Chemistry. YouTube. 2020. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link].

-

Ruhr-Universität Bochum. Di- and Trifluoromethyl(thiol)ations. Ruhr-Universität Bochum. 2021. Available from: [Link].

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 2-(Bromomethyl)-4-(trifluoromethyl)pyridine in Agrochemical Synthesis

The following Application Note and Protocol Guide is designed for researchers and process chemists in the agrochemical and pharmaceutical sectors. It addresses the specific handling, synthesis, and application of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine , a critical fluorinated building block.

Executive Summary

The incorporation of trifluoromethyl (-CF₃) groups into heteroaromatic rings is a cornerstone strategy in modern agrochemical design.[1] The This compound (CAS 1227606-71-4) scaffold serves as a highly reactive electrophile, enabling the introduction of the [4-(trifluoromethyl)pyridin-2-yl]methyl moiety. This structural motif acts as a bioisostere for benzyl groups, offering enhanced lipophilicity (

This guide details the synthesis, stabilization, and nucleophilic coupling of this intermediate, providing a robust workflow for lead optimization and scale-up.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1227606-71-4 |

| Molecular Formula | C₇H₅BrF₃N |

| Molecular Weight | 240.02 g/mol |

| Appearance | Low-melting solid or viscous oil (purity dependent) |

| Storage | 2–8°C, under Argon/Nitrogen (Hygroscopic, Light Sensitive) |

| Hazards | Lachrymator , Skin Corrosive (Cat 1B), Acute Toxicity |

Critical Handling Note: Like many benzylic-type bromides, this compound is a potent lachrymator and skin irritant. All operations must be conducted in a well-ventilated fume hood.

Synthetic Utility & Mechanism

The utility of this compound lies in its dual-functional nature:

-

Electrophilic Center (C2-CH₂Br): The bromine atom is activated by the electron-deficient pyridine ring, making it highly susceptible to S_N2 reactions with nucleophiles (phenols, amines, thiols).

-

Lipophilic Anchor (C4-CF₃): The trifluoromethyl group at C4 strongly withdraws electrons, lowering the pKa of the ring nitrogen and increasing the overall lipophilicity of the final molecule, which aids in penetrating waxy plant cuticles or insect exoskeletons.

Reaction Pathway Diagram

The following diagram illustrates the synthesis of the reagent and its downstream application in creating a generic agrochemical ether linkage.

Figure 1: Synthetic workflow from precursor methylation to active electrophile generation and coupling.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Generate the brominated intermediate via Wohl-Ziegler radical bromination. Scale: 10.0 mmol basis.

Reagents:

-

2-Methyl-4-(trifluoromethyl)pyridine (1.61 g, 10 mmol)

-

N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) [Recrystallize before use]

-

AIBN (Azobisisobutyronitrile) (0.08 g, 0.5 mmol) or Benzoyl Peroxide

-

Solvent: Benzotrifluoride (PhCF₃) (Preferred green alternative to CCl₄) or Acetonitrile (MeCN).

Step-by-Step Procedure:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a nitrogen line.

-

Charging: Add the pyridine precursor and solvent (20 mL). Degas the solution by bubbling nitrogen for 10 minutes (oxygen inhibits radical reactions).

-

Initiation: Add NBS and AIBN in one portion.

-

Reaction: Heat the mixture to reflux (approx. 80–85°C).

-

Visual Cue: The reaction often turns orange/brown initially and fades to pale yellow as succinimide precipitates.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Stop reaction when conversion reaches ~90-95% to prevent the formation of the dibromo byproduct (2-(dibromomethyl)-4-(trifluoromethyl)pyridine), which is difficult to separate.

-

-

Workup: Cool to room temperature. Filter off the solid succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can often be used directly. If high purity is required, purify via rapid silica gel chromatography (0-10% EtOAc in Hexanes).

-

Stability Note: Do not store on silica; elute quickly to prevent hydrolysis.

-

Protocol B: Agrochemical Coupling (S_N2 Etherification)

Objective: Link the TFMP group to a phenol (simulating a herbicide/fungicide core). Model Reaction: Coupling with 4-chlorophenol.

Reagents:

-

4-Chlorophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Procedure:

-

Activation: In a reaction vial, dissolve 4-chlorophenol in DMF. Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Addition: Add the bromomethyl pyridine solution dropwise.

-

Exotherm Control: The reaction is exothermic. For larger scales (>10g), use an ice bath during addition.

-

-

Reaction: Stir at 60°C for 2–4 hours. Monitor by HPLC or TLC.

-

Quench: Pour the mixture into ice-water (1:5 ratio). The product usually precipitates as a solid.

-

Isolation: Filter the solid or extract with Ethyl Acetate. Wash organic layer with water and brine (critical to remove DMF).

-

Yield: Expected yield >85%.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step A) | Old/Wet NBS or Oxygen inhibition | Recrystallize NBS from water; dry thoroughly. Ensure strict N₂ atmosphere. |

| Dibromo Byproduct | Reaction time too long or excess NBS | Stop reaction at 90% conversion. Use 0.95 eq of NBS. |

| Hydrolysis (OH product) | Wet solvents or silica exposure | Use anhydrous solvents. Flash chromatography must be rapid. Store product in desiccator. |

| Dark Coloration | Decomposition of pyridine ring | Avoid temperatures >100°C. The CF₃ group stabilizes the ring, but the CH₂Br is sensitive. |

References

-

Wohl-Ziegler Bromination Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[4] Chemical Reviews, 1948.

-

Trifluoromethylpyridine in Agrochemicals: Tsukamoto, M., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[1] Journal of Pesticide Science, 2021.

-

Radical Bromination in PhCF3: Ogawa, A., et al. "Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene." Journal of Organic Chemistry, 2010.

-

General Synthesis of Pyridyl Ethers: "Process for the preparation of 2-substituted pyridines." World Intellectual Property Organization, WO2009103478.

Sources

Application Note: Experimental Protocols for 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Abstract

This technical guide outlines the operational framework for utilizing 2-(Bromomethyl)-4-(trifluoromethyl)pyridine (CAS: 157869-15-3 / Analogous structures).[1] This compound is a high-value "warhead" intermediate used to introduce the lipophilic, metabolically stable 4-trifluoromethylpyridine motif into drug candidates.[1] Due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the 4-

Part 1: Molecular Profile & Reactivity Dynamics

To optimize reaction yields, one must understand the electronic environment of the molecule.

Electronic Activation

The reactivity of the methylene bromide (

-

Inductive Withdrawal (

): The trifluoromethyl group at C4 is strongly electron-withdrawing.[1][2] This pulls electron density away from the ring, and by extension, the C2-position.[1] -

Resonance Effect: The pyridine nitrogen (electron-deficient) further activates the C2-methyl group.[1]

Consequence: The benzylic carbon is highly susceptible to nucleophilic attack (

The "Self-Quench" Instability

A common failure mode in picolyl halide chemistry is intermolecular polymerization.[1] The pyridine nitrogen of Molecule A acts as a nucleophile, attacking the bromomethyl group of Molecule B, forming an insoluble pyridinium salt polymer.

-

Mitigation: The 4-

group reduces the basicity of the pyridine nitrogen, making this compound more stable than its electron-rich analogs (e.g., 4-methoxy), but storage at low temperature in non-polar solvents is still required.[1]

Part 2: Safety & Handling Protocols (Mandatory)[3]

Hazard Class: Severe Lachrymator, Corrosive, Vesicant.

Containment Strategy

-

Engineering Controls: All operations, including weighing and aliquoting, must occur within a certified chemical fume hood.

-

Neutralization Trap: Place a beaker of 10% aqueous ammonium hydroxide or ethanolamine in the hood to neutralize vapors during transfer.

-

PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® gloves. Standard lab coat and chemical splash goggles.

Spill Management[1]

-

Do NOT wipe with paper towels (increases surface area for vaporization).

-

Quench: Cover spills with a slurry of sand and 10% ethanolic amine (e.g., ethanolamine or diethylamine) to chemically consume the alkyl halide before cleanup.

Part 3: Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (General Procedure)

Target: Synthesis of tertiary amines for receptor modulation.

Rationale: The high reactivity of the bromide allows for mild conditions. Strong bases (e.g., NaH) are generally unnecessary and may cause side reactions (elimination). Inorganic carbonate bases are preferred.

Materials

-

Electrophile: this compound (1.0 equiv).[1]

-

Nucleophile: Secondary amine (1.1 – 1.2 equiv).

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 – 3.0 equiv). -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

-

Additive: Potassium Iodide (KI) (0.1 equiv) – Optional Finkelstein catalyst.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the amine (1.1 equiv) and

(3.0 equiv) in MeCN (0.1 M concentration relative to bromide). -

Addition: Cool the suspension to

(ice bath). Add the this compound (1.0 equiv) dropwise as a solution in minimal MeCN.[1]-

Note: Dropwise addition prevents localized high concentrations that could favor bis-alkylation (if primary amines were used) or exotherms.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check via TLC or LC-MS.[1] The bromide spot should disappear.

-

-

Workup (Aqueous):

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash with saturated

(2x) and Brine (1x). -

Critical: Avoid acidic washes if your product is acid-sensitive, though the pyridine ring makes the product basic.[1]

-

-

Purification: Dry over

, filter, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: C-Alkylation with Active Methylenes

Target: Synthesis of chain-extended intermediates.[1]

Rationale: Carbon nucleophiles require stronger bases. Sodium Hydride (NaH) is standard, but temperature control is vital to prevent polymerization of the pyridine starting material.

Materials

-

Nucleophile: Diethyl malonate or similar active methylene (1.2 equiv).

-

Base: NaH (60% dispersion in oil) (1.3 equiv).

-

Solvent: THF (anhydrous) or DMF (

to RT).

Step-by-Step Methodology

-

Deprotonation: Suspend NaH in anhydrous THF at

. Add the nucleophile dropwise. Evolution of -

Addition: Add this compound (1.0 equiv) in THF dropwise to the enolate solution at

. -

Reaction: Stir at

for 1 hour, then allow to warm to RT.-

Warning: Do not heat above

unless necessary; thermal instability is a risk.

-

-

Quench: Carefully quench with saturated

solution. -

Extraction: Extract with EtOAc, dry, and concentrate.

Part 4: Data Summary & Optimization Logic

Solvent & Base Selection Matrix

| Nucleophile Type | Preferred Solvent | Preferred Base | Temperature | Notes |

| Amine ( | MeCN, DCM | Exothermic; add electrophile slowly.[1] | ||

| Thiol | DMF, THF | Oxidation risk (disulfide); degas solvents. | ||

| Phenol/Alcohol | DMF, Acetone | Requires Finkelstein catalyst (KI) often. | ||

| Carbon (Enolate) | THF, DMF | NaH, LiHMDS | Strict anhydrous conditions required. |

Workflow Optimization Diagram

Figure 1: Decision logic for selecting reaction conditions based on nucleophile class.[1] Blue diamonds represent decision points; Green boxes indicate optimized conditions.[1]

Part 5: Troubleshooting & Stability

Common Failure Modes

-

Black Tar Formation:

-

Cause: Polymerization of the starting material or decomposition due to excessive heat.

-

Solution: Store starting material as a dilute solution in DCM or Toluene at

.[1] Do not store neat oil at RT.

-

-

Low Yield (Hydrolysis):

Storage[1][4]

-

Condition: Store under Argon/Nitrogen at

. -

Stabilizer: If storing for long periods, conversion to the hydrobromide salt (solid) is recommended, though this requires neutralization before use in base-sensitive reactions.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10433604, this compound.[1] Retrieved from [Link]

- Löbmann, P. et al.Nucleophilic Substitution of 2-(Chloromethyl)pyridines: Influence of Electronic Effects. (General reactivity context for picolyl halides).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine Synthesis

Subject: Technical Guide for CAS 157012-48-7 Synthesis & Optimization Applicable Compound: 2-(Bromomethyl)-4-(trifluoromethyl)pyridine Precursor: 2-Methyl-4-(trifluoromethyl)pyridine (CAS 108464-00-4) Reaction Type: Wohl-Ziegler Radical Bromination

Introduction: The Stability Paradox

You are likely accessing this guide because you are experiencing one of two failures: low yield due to decomposition or high impurity levels (dibromination) .

The synthesis of This compound presents a classic "stability paradox." The electron-withdrawing trifluoromethyl (-CF

This guide moves beyond standard literature to provide a robust, scalable process optimized for stability and purity.

Part 1: The Gold Standard Protocol (Green Chemistry Adapted)

We have phased out Carbon Tetrachloride (CCl

Reaction Stoichiometry

| Component | Role | Equivalents (Eq) | Notes |

| Starting Material | Substrate | 1.0 | 2-Methyl-4-(trifluoromethyl)pyridine |

| NBS | Bromine Source | 0.95 - 1.0 | CRITICAL: Do NOT use excess. |

| AIBN | Radical Initiator | 0.05 - 0.10 | Add in two portions (0.05 at t=0, 0.05 at t=2h). |

| PhCF | Solvent | 10-15 Volumes | Degassed (Sparged with Argon). |

Step-by-Step Methodology

-

Degassing: Dissolve starting material in PhCF

. Sparge with Argon for 15 minutes. Oxygen acts as a radical trap and will stall the reaction. -

Addition: Add NBS (0.95 eq) and the first portion of AIBN (0.05 eq).

-

Activation: Heat to mild reflux (approx. 100-102°C internal temp). The reaction should turn orange/red (active Br

) and then fade to pale yellow as succinimide precipitates. -

Monitoring (The 85% Rule): Monitor by HPLC or 1H-NMR every hour.

-

STOP the reaction when conversion reaches 85-90%.

-

Reasoning: Pushing to 100% conversion drastically increases the formation of the dibromo-impurity , which is nearly impossible to separate chromatographically.

-

-

Work-up: Cool to 0°C. Filter off the solid succinimide. Evaporate solvent < 40°C .

Part 2: Troubleshooting & Optimization (FAQ)

Q1: My product degrades on the silica column. How do I purify it?

Diagnosis: The pyridine nitrogen is basic enough to interact with acidic silanols on standard silica gel, leading to streaking and decomposition (hydrolysis to the alcohol).

The Solution: "Neutralize and Rush"

-

Pre-treat Silica: Slurry your silica gel with 1-2% Triethylamine (Et

N) in Hexanes before packing the column. This caps the acidic sites. -

Eluent: Use Hexanes/Ethyl Acetate (gradient). Avoid Methanol, which promotes nucleophilic displacement.

-

Alternative: If the impurity profile allows, skip chromatography. Dissolve the crude residue in diethyl ether and bubble dry HBr gas to precipitate the Hydrobromide Salt . The salt form is significantly more stable for long-term storage.

Q2: I see a significant "dibromo" impurity (approx. 10-15%). How do I remove it?

Diagnosis: You likely used excess NBS or ran the reaction too long. The second bromination is faster once the concentration of starting material drops.

Corrective Action:

-

Prevention: Strictly limit NBS to 0.95 equivalents.

-

Purification: The dibromo impurity is less polar. A careful gradient flush (100% Hexanes → 5% EtOAc) on neutral alumina (instead of silica) can achieve separation. If the level is >10%, discard and restart; separation is yield-destructive.

Q3: The reaction stalls at 50% conversion. Should I add more initiator?

Diagnosis: The radical chain has likely terminated due to oxygen ingress or initiator depletion (AIBN half-life at 100°C is short).

Corrective Action:

-

Check the color.[2][3] If the solution is completely colorless but NBS solid remains, the chain has broken.

-

Cool slightly, add 0.05 eq fresh AIBN, resparge with Argon for 5 mins, and reheat.

-

Light Assist: If thermal initiation fails, irradiate the flask with a 500W Tungsten lamp or Blue LED (450nm) to photochemically cleave the NBS.

Part 3: Mechanistic Visualization

Understanding the radical cycle is crucial for troubleshooting. The diagram below illustrates the competition between the desired propagation and the side-reactions (Termination/Over-bromination).

Figure 1: Radical chain propagation and the critical branching point for dibromo-impurity formation.

Part 4: Troubleshooting Logic Flow

Use this decision tree to determine your next step based on TLC/HPLC data.

Figure 2: Decision matrix for reaction monitoring to maximize yield and minimize impurities.

References

-

Djerassi, C. (1948).[4] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

-

Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Tetrahedron, 65(22), 4429-4439. Link

-

BenchChem Protocols. (2025). Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note. BenchChem Technical Library. Link

-

Cuzan, O., et al. (2014).[4][5] 2,6-Bis(bromomethyl)pyridine crystal structure and stability. Acta Crystallographica Section E, E70, o4.[5] Link

Sources

Stability of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine in different solvents

Technical Support Center: Stability & Handling Guide for 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Executive Summary

This compound (CAS: 175205-81-9) is a highly electrophilic building block used primarily for introducing the 4-(trifluoromethyl)pyridyl-2-methyl motif into pharmacophores.[1] Its stability is governed by the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring, which significantly activates the benzylic bromine towards nucleophilic substitution (

This guide addresses critical stability concerns, specifically solvolysis in protic media and shelf-life degradation.

Solvent Compatibility Matrix

Core Directive: This compound is an alkylating agent. It will react with nucleophilic solvents. Use the table below to select the appropriate medium for your application.

| Solvent Class | Suitability | Risk Level | Technical Notes |

| Chlorinated (DCM, CHCl | Excellent | Low | Recommended storage/reaction solvent. High solubility; inert to the electrophilic center. Ensure solvents are acid-free (stabilized with amylene, not ethanol). |

| Aromatic (Toluene, Benzene) | Good | Low | Suitable for heating. Non-polar nature prevents ionization of the C-Br bond, suppressing side reactions. |

| Ethers (THF, Dioxane, MTBE) | Moderate | Low-Medium | Must be anhydrous. Peroxides or moisture will trigger rapid hydrolysis. THF can ring-open under highly Lewis-acidic conditions (rare here). |

| Polar Aprotic (DMF, DMSO, DMAc) | Conditional | Medium | Use Fresh/Dry Only. These solvents enhance nucleophilicity. If traces of water are present, hydrolysis accelerates 10-100x compared to non-polar solvents. |

| Alcohols (MeOH, EtOH, IPA) | FORBIDDEN | Critical | Do NOT use. Rapid solvolysis occurs to form the corresponding ether (e.g., methyl ether in MeOH) via |

| Water | FORBIDDEN | Critical | Rapid hydrolysis to 2-(hydroxymethyl)-4-(trifluoromethyl)pyridine and HBr. |

Critical Degradation Pathways (Visualized)

The primary instability arises from the "Benzylic Activation" effect. The electron-deficient pyridine ring makes the methylene carbon highly susceptible to attack by weak nucleophiles (like water or alcohols).

Figure 1: Solvolysis pathways. Note that the HBr byproduct is acidic and can catalyze further decomposition or interfere with acid-sensitive steps in your synthesis.

Troubleshooting & FAQs

Q1: The material has turned from a clear oil/white solid to a yellow/brown liquid. Is it still usable?

Diagnosis: The color change indicates the liberation of Hydrogen Bromide (HBr) and potential oligomerization. The HBr oxidizes slightly to form bromine (

-

Check Purity: Run a TLC (Hexane/EtOAc). The alcohol degradation product is significantly more polar (lower

) than the bromide. -

Purification: If degradation is <10%:

-

Dissolve in DCM.

-

Wash rapidly with cold, saturated aqueous

(to neutralize HBr). -

Dry over

and concentrate immediately. -

Note: Do not store after washing; use immediately.

-

Q2: I see a new spot on TLC after stirring in Methanol/Ethanol.

Diagnosis: You have synthesized the alkyl-ether. Mechanism: The solvent acted as a nucleophile. Solution: This is irreversible. You must restart the experiment using an inert solvent like DCM or Acetonitrile. If a protic solvent is required for a subsequent step, add the bromide last or as a solution in an inert co-solvent.

Q3: Can I store a stock solution in DMSO?

Recommendation: No.

Reasoning: DMSO is hygroscopic. Even "anhydrous" DMSO absorbs atmospheric moisture rapidly. The dissolved water will hydrolyze the bromide over hours/days. Furthermore, DMSO can act as an oxidant (Kornblum oxidation type reactivity) towards benzylic halides upon heating, potentially converting the

Q4: Why is the yield low when reacting with an amine?

Diagnosis: Competition between the amine (nucleophile) and moisture (nucleophile). Fix:

-

Ensure the amine is dry.

-

Use a non-nucleophilic base (e.g., DIPEA,

) to scavenge the HBr produced. -

Critical: If using a hydrochloride salt of an amine, do not use alcohols to solubilize it. Use DMF or Acetonitrile.

Standard Operating Procedure (SOP): Handling & Storage

Objective: Maximize shelf-life and reaction integrity.

Figure 2: Recommended workflow for handling moisture-sensitive alkylating agents.

Storage Protocol:

-

Temperature: Store at -20°C (Freezer).

-

Atmosphere: Flush headspace with Argon or Nitrogen after every use.

-

Container: Amber glass vials with Teflon-lined caps. (Prevents light degradation and cap corrosion by HBr).

References

-

ChemicalBook. (2025).[2][3] 2-Fluoro-4-(trifluoromethyl)pyridine Safety Data Sheet (SDS). Link

-

Fisher Scientific. (2025).[2][4] 2-Bromo-4-(trifluoromethyl)pyridine Safety Data Sheet. Link

-

Sigma-Aldrich. (2023).[1][5][6] 2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet. Link

-

National Institutes of Health (NIH). (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Link

-

Organic Chemistry Portal. (2012). Halogenation of Primary Alcohols. Link

Sources

Technical Support Center: Navigating Base Selection in Reactions with 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Welcome to the technical support center for reactions involving 2-(Bromomethyl)-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will explore the critical role of base selection in directing the outcome of your reactions, ensuring high yield and purity.

Introduction: The Dual Reactivity of this compound

This compound is a highly valuable reagent in medicinal chemistry and materials science. Its utility stems from the presence of two key reactive features: the electrophilic bromomethyl group, primed for nucleophilic substitution, and the electron-deficient pyridine ring, a result of the powerful electron-withdrawing trifluoromethyl group. This electronic arrangement makes the bromomethyl group an excellent leaving group, facilitating reactions with a wide range of nucleophiles, particularly amines, to form C-N bonds.

The success of these alkylation reactions is critically dependent on the choice of base. The base plays a dual role: it deprotonates the nucleophile, increasing its nucleophilicity, and it neutralizes the hydrogen bromide (HBr) generated during the reaction, driving the equilibrium towards the product. However, an injudicious choice of base can lead to a host of side reactions, including elimination, over-alkylation, and solvent participation. This guide will provide the expertise to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in the N-alkylation of an amine with this compound?

A1: The primary role of the base is to facilitate the nucleophilic substitution reaction. In the N-alkylation of a primary or secondary amine, the base deprotonates the amine, enhancing its nucleophilicity. Following the substitution reaction, the base neutralizes the HBr byproduct, preventing the protonation of the starting amine or the product, which would render them unreactive.[1]

Q2: How does the strength of the base (pKa) impact the reaction?

A2: The base must be strong enough to effectively deprotonate the nucleophile and neutralize the generated HBr. A general rule is to select a base whose conjugate acid has a pKa higher than the pKa of the protonated nucleophile. However, excessively strong and sterically hindered bases can promote unwanted elimination reactions.

Q3: Can I use an amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

A3: Yes, tertiary amine bases are commonly used. They are effective at scavenging the HBr produced. However, it is crucial to consider their potential drawbacks. Being nucleophilic themselves, they can compete with the desired nucleophile, leading to the formation of a quaternary ammonium salt with the electrophile. This is particularly relevant with less hindered tertiary amines. DIPEA, being more sterically hindered, is often a better choice to minimize this side reaction.

Q4: What are the advantages of using inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)?

A4: Inorganic carbonate bases are widely used due to their low cost, ease of removal (filtration), and non-nucleophilic nature.[2] They are sufficiently basic to drive the reaction forward without introducing the risk of competing N-alkylation that can occur with amine bases. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.

Q5: Can the pyridine nitrogen on the substrate itself act as a base?

A5: The pyridine nitrogen in this compound is significantly less basic due to the strong electron-withdrawing effect of the trifluoromethyl group. Therefore, its ability to act as a base is negligible in the context of these reactions.

Troubleshooting Guide

| Problem | Potential Cause | Troubleshooting & Optimization |

| Low or No Reaction | Insufficiently Basic Conditions: The chosen base may not be strong enough to deprotonate the nucleophile or effectively neutralize HBr. | - Switch to a stronger base. For example, if using K₂CO₃, consider switching to Cs₂CO₃ or a stronger inorganic base like potassium hydroxide (KOH). - Ensure the reaction is anhydrous, as water can hydrolyze the electrophile and consume the base. |

| Poor Solubility of the Base: An inorganic base that is poorly soluble in the reaction solvent will have limited effectiveness. | - Use a solvent in which the base has better solubility (e.g., DMF, DMSO). - Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the solid base and the dissolved reactants. | |

| Formation of an Elimination Byproduct | Strong, Sterically Hindered Base: Bulky bases, such as tert-butoxide, can preferentially abstract a proton from the bromomethyl group, leading to an E2 elimination to form a methylidene intermediate.[3][4][5] | - Switch to a less sterically hindered base, such as K₂CO₃ or DIPEA. - Lower the reaction temperature, as elimination reactions often have a higher activation energy than substitution reactions. |

| Over-alkylation of the Nucleophile | Nucleophile with Multiple Reactive Sites: If the nucleophile has more than one site that can be alkylated, and the initially formed product is still nucleophilic, it can react further with the electrophile. | - Use a stoichiometry with a slight excess of the nucleophile. - Add the this compound slowly to the reaction mixture to maintain a low concentration of the electrophile. - If possible, protect other nucleophilic sites on your starting material. |

| Formation of Quaternary Ammonium Salt | Use of a Nucleophilic Amine Base: Tertiary amine bases like triethylamine can compete with the intended nucleophile for the electrophile. | - Switch to a more sterically hindered amine base like DIPEA. - Use a non-nucleophilic inorganic base such as K₂CO₃ or Cs₂CO₃.[2] |

| Reaction with Solvent | Nucleophilic Solvent: Solvents such as alcohols or water can act as nucleophiles, leading to the formation of ether or alcohol byproducts. | - Use a non-nucleophilic, aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF). - Ensure all reagents and glassware are thoroughly dried. |

Data-Driven Base Selection

The choice of base can significantly impact the yield of the desired N-alkylated product. Below is a comparative table summarizing the general applicability of common bases for this transformation.

| Base | pKa of Conjugate Acid | Typical Solvents | Advantages | Potential Issues |

| Potassium Carbonate (K₂CO₃) | 10.3 | MeCN, DMF, Acetone | Inexpensive, non-nucleophilic, easy to remove. | Limited solubility in some organic solvents. |

| Cesium Carbonate (Cs₂CO₃) | 10.3 | MeCN, DMF, THF | Higher solubility than K₂CO₃, often leads to higher yields. | More expensive than K₂CO₃. |

| Potassium Hydroxide (KOH) | 15.7 | Alcohols, DMSO | Strong base, effective for weakly nucleophilic amines. | Can promote elimination and hydrolysis of the electrophile. |

| Triethylamine (TEA) | 10.8 | DCM, THF, MeCN | Soluble in most organic solvents. | Can act as a competing nucleophile. |

| Diisopropylethylamine (DIPEA) | 11.0 | DCM, THF, MeCN | Sterically hindered, reducing its nucleophilicity. | More expensive than TEA. |

| Sodium Hydride (NaH) | ~35 | THF, DMF | Very strong base, useful for deprotonating weakly acidic N-H bonds. | Highly reactive, requires careful handling (anhydrous conditions). Can promote elimination. |

pKa values are approximate and can vary with the solvent.[6][7][8]

Experimental Protocols

General Protocol for N-Alkylation using Potassium Carbonate

-

To a solution of the amine (1.0 eq) in anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) (0.1-0.5 M) is added potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

The mixture is stirred at room temperature for 10-15 minutes.

-

A solution of this compound (1.0-1.2 eq) in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography.

General Protocol for N-Alkylation using Diisopropylethylamine (DIPEA)

-

To a solution of the amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M) is added diisopropylethylamine (DIPEA) (1.5-2.0 eq).

-

The mixture is cooled to 0 °C.

-

A solution of this compound (1.0-1.2 eq) in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is diluted with the solvent and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Visualizing Reaction Pathways

Desired N-Alkylation Pathway

Caption: General workflow for the N-alkylation reaction.

Potential Side Reactions

Caption: Common side reactions influenced by the choice of base.

References

- Krasavin, M., Shkavrov, S. V., & Kravchenko, D. V. (2006). Preparation and Chemical Behavior of 2-(tert-Butoxycarbonyl)

- de Oliveira, R. B., et al. (2018). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 83(23), 14536–14547.

- American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.

- LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 75, 189-198.

- Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides in ionic liquids. Synthesis, 2004(02), 208-212.